Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester

Catalog No.
S1532050
CAS No.
37662-05-8
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl...

CAS Number

37662-05-8

Product Name

Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester

IUPAC Name

ethyl 2-[(1R)-1-phenylethyl]iminoacetate

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3/t10-/m1/s1

InChI Key

VHFZIBNRJPBOBX-SNVBAGLBSA-N

SMILES

CCOC(=O)C=NC(C)C1=CC=CC=C1

Synonyms

[[(1R)-1-Phenylethyl]imino]acetic Acid Ethyl Ester; (R)-[(1-Phenylethyl)imino]acetic Acid Ethyl Ester; 2-[[(1R)-1-Phenylethyl]imino]acetic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)C=NC(C)C1=CC=CC=C1

Isomeric SMILES

CCOC(=O)C=N[C@H](C)C1=CC=CC=C1

Acetoacetic Ester Synthesis

Acetoacetic ester (ethyl acetoacetate) is an extremely useful molecule that can be used to make ketones and other molecules . This transformation is accomplished through a process called Enolate Formation . The enolates are pretty good at SN2 reactions. They can act as nucleophiles on alkyl halides, acyl (acid) chlorides, and more .

Decarboxylation

Once the alkyl group is added, the ester can be removed entirely through a mechanism called decarboxylation . This process allows for the creation of a variety of compounds, including pharmaceuticals and fragrances.

Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester, also known by its Chemical Abstracts Service number 37662-05-8, is an organic compound with the molecular formula C₁₂H₁₅NO₂. This compound features an acetic acid moiety linked to an ethyl ester and a phenylethyl imino group. Its structure consists of a phenyl group connected to a carbon chain that includes an imine functional group, making it notable for its potential applications in organic synthesis and medicinal chemistry .

The chemical behavior of acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester can be characterized by several types of reactions:

  • Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield acetic acid and the corresponding amine.
  • Condensation Reactions: The imino group can participate in condensation reactions with various nucleophiles, potentially leading to the formation of more complex organic molecules.
  • Reduction: The imine functionality may be reduced to form an amine, which can further react in various synthetic pathways.

Several synthetic routes can be employed to produce acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester:

  • Condensation Reaction: A common method involves the reaction between ethyl acetate and (1R)-1-phenylethylamine in the presence of a dehydrating agent.
  • Reflux Method: The reactants can be refluxed in a suitable solvent (e.g., ethanol) to facilitate the formation of the desired ester.
  • Using Catalysts: Acidic or basic catalysts may enhance reaction rates and yields during synthesis.

Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: This compound may be utilized in biochemical studies exploring imine chemistry and its derivatives.
  • Potential Drug Development: Given its structural characteristics, it could be explored for developing new therapeutic agents.

Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Acetic acid, [(phenylmethyl)imino]-, ethyl esterC₁₁H₁₃NO₂Lacks the phenylethyl group; simpler structure.
Ethyl 2-(benzylideneamino)acetateC₁₄H₁₅NO₂Contains a benzylidene group instead of phenylethyl; different reactivity profile.
Ethyl N-(1-phenylethyl)glycinateC₁₄H₁₉NO₂Features a glycine derivative; potentially different biological activities.

Uniqueness

Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester is unique due to its specific combination of an imine linkage with a phenylethyl substituent, which may confer distinct chemical properties and biological activities compared to other similar compounds. Its potential applications in drug development and organic synthesis further highlight its significance within this class of compounds.

XLogP3

2.6

Dates

Last modified: 08-15-2023

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